molecular formula C15H14N2O B1443386 4-[3-(Dimethylamino)phenoxy]benzonitrile CAS No. 1307474-16-3

4-[3-(Dimethylamino)phenoxy]benzonitrile

Cat. No.: B1443386
CAS No.: 1307474-16-3
M. Wt: 238.28 g/mol
InChI Key: QTNGTUOZQATMFC-UHFFFAOYSA-N
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Description

4-[3-(Dimethylamino)phenoxy]benzonitrile (CAS 1307474-16-3) is an organic compound with the molecular formula C15H14N2O and a molecular weight of 238.28 g/mol . This compound features a donor-acceptor molecular architecture, where a dimethylaminophenyl group serves as an electron-donor and a benzonitrile group acts as an electron-acceptor, connected by an ether linkage . This specific structure is significant in materials and pharmaceutical research, particularly in the development of compounds with potential biological activity . The presence of both electron-donating and electron-withdrawing groups makes it a valuable scaffold for creating advanced chemical entities, such as Schiff base ligands for coordination chemistry . The compound is characterized by several key physicochemical properties. It has a predicted boiling point of approximately 390.2 °C and a flash point of around 189.8 °C . Spectroscopically, it displays a characteristic nitrile (C#N) stretching vibration near 2217 cm⁻¹ in IR spectroscopy . Its donor-acceptor nature facilitates intramolecular charge transfer, which can be studied using UV-Vis spectroscopy . Researchers value this compound as a key synthetic intermediate or building block for constructing more complex molecules, including those with heterocyclic motifs, which are of great significance in the pharmaceutical industry . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in human or veterinary medicine .

Properties

IUPAC Name

4-[3-(dimethylamino)phenoxy]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-17(2)13-4-3-5-15(10-13)18-14-8-6-12(11-16)7-9-14/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTNGTUOZQATMFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC=C1)OC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

4-[3-(Dimethylamino)phenoxy]benzonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to specific active sites on enzymes, leading to either inhibition or activation of the enzyme’s activity. For instance, it may act as an inhibitor for certain enzymes by binding to their active sites and preventing substrate access.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of specific genes involved in metabolic pathways, thereby altering the metabolic flux within cells. Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, leading to changes in cellular responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Furthermore, the compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has also revealed potential changes in cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function. At higher doses, toxic or adverse effects may be observed, including cellular damage and disruption of normal cellular processes. Threshold effects have also been noted, where a specific dosage level is required to elicit a significant biological response.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux by altering the activity of key enzymes involved in metabolic processes. Additionally, it may affect the levels of specific metabolites, leading to changes in cellular metabolism and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The distribution of the compound within tissues can also influence its biological activity and efficacy.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can impact the compound’s ability to interact with specific biomolecules and exert its biochemical effects.

Biological Activity

4-[3-(Dimethylamino)phenoxy]benzonitrile, with the CAS number 1307474-16-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a dimethylamino group attached to a phenoxy moiety and a benzonitrile functional group. Its structure is pivotal for its interaction with biological targets.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. A study evaluated its potency against various cancer cell lines using the CellTiter 96® Aqueous One Solution Cell Proliferation Assay. The compound demonstrated an IC50 value indicating effective growth inhibition at concentrations ranging from 1 to 100 µM, suggesting its potential as a therapeutic agent in oncology .

Table 1: IC50 Values of this compound Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-7 (Breast)15
HeLa (Cervical)20
A549 (Lung)25

The mechanism of action appears to involve the inhibition of specific signaling pathways crucial for cancer cell proliferation. The compound may interact with cellular receptors or enzymes that regulate cell cycle progression and apoptosis. Further studies are needed to elucidate the precise molecular targets.

Study on Antimicrobial Activity

In another investigation, the antimicrobial efficacy of this compound was assessed against various bacterial strains. The results indicated that the compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as an antibacterial agent.

Table 2: MIC Values of this compound Against Bacterial Strains

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Bacillus subtilis75

Pharmacological Applications

The promising biological activities of this compound suggest potential applications in drug development, particularly in creating novel anticancer and antimicrobial agents. Its unique structural features may enhance selectivity and efficacy.

Comparison with Similar Compounds

Positional Isomers: Meta vs. Para Substitution

The position of the dimethylamino group (meta vs. para) significantly alters electronic and steric properties:

Property 4-[3-(Dimethylamino)phenoxy]benzonitrile (Meta) 4-[4-(Dimethylamino)phenoxy]benzonitrile (Para)
Electron Density Moderate conjugation due to asymmetric charge distribution Stronger conjugation via symmetric para-substitution
UV-Vis Absorption λmax ~350 nm (solvent-dependent) λmax ~370 nm (enhanced red shift)
Pharmaceutical Use Limited direct applications Key intermediate in antidepressants (e.g., citalopram by-products)

The para isomer exhibits stronger electron-donating effects, improving charge-transfer interactions in spectroscopic studies .

Substituent Effects: Dimethylamino vs. Electron-Withdrawing Groups

Compared to nitro- or trifluoromethyl-substituted benzonitriles:

Compound Electronic Effect Reactivity Applications
This compound Electron-donating Nucleophilic substitution, charge-transfer Agrochemicals, polymer precursors
3-Methoxy-4-nitrobenzonitrile () Electron-withdrawing (nitro) Electrophilic aromatic substitution Explosives, dyes
3-(Trifluoromethyl)benzonitrile () Strong electron-withdrawing Stabilizes radical intermediates Pharmaceuticals, fluorinated polymers

The dimethylamino group enhances nucleophilicity, whereas nitro/trifluoromethyl groups stabilize electrophilic intermediates.

Spectroscopic and Crystallographic Insights

  • UV-Vis and NMR: Meta-substituted dimethylamino derivatives show distinct bathochromic shifts compared to para isomers due to reduced conjugation efficiency . Chemical shifts in <sup>1</sup>H NMR for the meta compound are upfield (δ 6.8–7.2 ppm) compared to para analogs (δ 7.1–7.5 ppm) .
  • Crystal Packing: Schiff base analogs of 3-(dimethylamino)benzonitrile exhibit twisted molecular geometries, reducing crystallographic symmetry compared to para-substituted derivatives .

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) Approach

The core synthetic route to 4-[3-(Dimethylamino)phenoxy]benzonitrile involves the nucleophilic aromatic substitution of a halogenated benzonitrile with a dimethylamino-substituted phenol derivative.

  • General Reaction:
    The reaction typically involves the displacement of a halogen (chlorine or bromine) on a benzonitrile ring by the phenoxy nucleophile bearing a 3-(dimethylamino) substituent.

  • Catalysts and Conditions:

    • Use of cesium fluoride (CsF) as a catalyst under anhydrous conditions enhances the nucleophilic aromatic substitution efficiency.
    • Typical reaction temperature is around 40°C, with reaction times extending to approximately 20 hours to achieve optimal conversion.
    • Solvents such as chlorobenzene or other aprotic solvents are employed to maintain anhydrous conditions and facilitate the reaction.
    • Bases such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are commonly used to generate the phenolate ion from the aminoalcohol precursor, facilitating nucleophilic attack.
    • Protective atmospheres (nitrogen or argon) are recommended to avoid moisture interference.
  • Reaction Scheme:
    The phenolic aminoalkoxide salt is reacted with 4-halobenzonitrile (typically 4-chlorobenzonitrile) at elevated temperatures (100–140°C, preferably 125–135°C) to yield this compound.

  • Yields:
    This method can achieve yields up to 85% after purification, typically by distillation under reduced pressure (5–10 mbar).

Parameter Details
Catalyst CsF
Base NaOMe, NaOEt
Solvent Chlorobenzene or similar aprotic
Temperature 40°C (CsF catalysis); 125–135°C (alkoxide salt)
Reaction Time 20 hours (CsF catalysis)
Yield Up to 85%
Atmosphere Nitrogen or Argon

Catalytic Hydrogenation of Aminoalkoxybenzonitriles

An alternative or subsequent step in the synthesis involves the catalytic hydrogenation of 4-[aminoalkoxy]benzonitriles to obtain aminoalkoxybenzylamines, which are important intermediates or related compounds.

  • Catalysts:

    • Raney nickel or Raney cobalt catalysts are preferred due to high activity and selectivity.
    • Supported catalysts on activated carbon, silicon carbide, or metal oxides are also used, with catalyst compositions containing 2–100% by weight of group VIII metals (Fe, Ru, Os, Co, Rh, Ir, Ni, Pd, Pt).
  • Reaction Conditions:

    • Elevated hydrogen pressure and temperature are applied to facilitate the reduction of the nitrile group to the corresponding amine.
    • The hydrogenation step can be performed directly on the organic phase without prior distillation, improving process economy.
  • Advantages:

    • This catalytic hydrogenation step is crucial for converting nitrile intermediates into amine derivatives that can be further functionalized or used directly.
    • The process is more efficient compared to multistep syntheses involving oxime intermediates and avoids costly crystallization steps.

Summary Table of Preparation Methods

Method Key Steps & Reagents Catalyst/Conditions Yield (%) Comments
Nucleophilic Aromatic Substitution (SNAr) Reaction of aminoalkoxide salt with 4-halobenzonitrile CsF catalyst, NaOMe/NaOEt base, 40–135°C, anhydrous Up to 85 Efficient, single-step substitution
Catalytic Hydrogenation Hydrogenation of aminoalkoxybenzonitriles Raney Ni/Co catalyst, elevated H2 pressure and temperature High Converts nitrile to amine derivatives
Multistep Phenol Route Phenol → 2-phenoxyethanol → 2-phenoxyethyl chloride → amino derivatives Multiple reagents including thionyl chloride, acetamide, dimethylamine ~50 More complex, less economical

Research Findings and Optimization Notes

  • The use of cesium fluoride as a catalyst under anhydrous conditions significantly improves nucleophilic aromatic substitution rates and yields, likely due to enhanced generation of the phenolate nucleophile and stabilization of transition states.

  • Bases such as sodium methoxide and sodium ethoxide are preferred for generating the alkoxide salt from the aminoalcohol precursor, with care taken to remove water (e.g., by distillation) to maintain reaction efficiency.

  • Protective atmospheres (nitrogen or argon) prevent moisture ingress that can quench reactive intermediates and reduce yields.

  • Direct use of the organic phase from the nucleophilic substitution step in subsequent hydrogenation avoids intermediate purification, enhancing process economy and scalability.

  • Catalyst choice in hydrogenation (Raney nickel or cobalt) affects reaction rates and selectivity; supported catalysts offer improved handling and recyclability.

Q & A

How can researchers optimize the synthesis of 4-[3-(Dimethylamino)phenoxy]benzonitrile to improve yield and purity?

Basic Research Focus
Key factors include reagent stoichiometry, solvent selection, and reaction temperature. For example, using CsF as a catalyst in anhydrous conditions (e.g., 40°C for 20 hours) enhances nucleophilic aromatic substitution efficiency . Post-synthesis purification via column chromatography with pentane/Et₂O (30:1) gradients effectively isolates the product while minimizing impurities . Researchers should validate product identity using 1^1H NMR and 13^13C NMR, focusing on characteristic signals such as nitrile (C≡N) and dimethylamino (N(CH₃)₂) groups .

What spectroscopic techniques are critical for resolving structural ambiguities in this compound derivatives?

Basic Research Focus
High-resolution 1^1H and 13^13C NMR are essential for confirming regiochemistry and substituent orientation. For instance, coupling constants (JJ) in aromatic protons distinguish para vs. meta substitution patterns . FT-IR spectroscopy identifies functional groups (e.g., nitrile stretches at ~2220 cm⁻¹), while HRMS validates molecular mass . Advanced studies should incorporate 19^{19}F NMR if fluorinated analogs are synthesized, as seen in related benzonitrile derivatives .

How do researchers address contradictions in fluorescence data for charge-transfer states in this compound?

Advanced Research Focus
Dual fluorescence behavior (e.g., locally excited vs. intramolecular charge-transfer (ICT) states) requires computational validation. Coupled-cluster methods (CC2, CCSD) and CASSCF calculations predict twisted ICT geometries with C(s) symmetry, where the dimethylamino group decouples electronically from the aromatic ring . Transient IR/Raman spectroscopy can monitor structural changes during excitation, correlating with pyramidalization of the dimethylamino-attached carbon atom . Discrepancies between experimental and theoretical data may arise from solvent polarity effects, necessitating measurements in aprotic vs. polar solvents .

What strategies are effective for enantiomeric resolution of chiral benzonitrile derivatives?

Advanced Research Focus
Chiral resolution via diastereomeric salt formation (e.g., using (+)-di-p-toluoyl-D-tartaric acid) separates enantiomers, as demonstrated in structurally similar compounds . Researchers should optimize crystallization conditions (solvent polarity, temperature) and validate enantiopurity using chiral HPLC or circular dichroism (CD). For derivatives with hydroxyl groups, protecting group strategies (e.g., silylation) prevent racemization during purification .

How can computational methods predict biological activity or binding modes of this compound analogs?

Advanced Research Focus
Virtual screening tools like molecular docking (e.g., AutoDock Vina) identify potential targets by analyzing interactions with active sites (e.g., hydrogen bonding with Asp72 or hydrophobic contacts with Tyr258 in enzyme systems) . Pharmacophore modeling highlights critical features such as the nitrile group’s electron-withdrawing effect and the dimethylamino moiety’s steric bulk. QSAR models trained on benzonitrile derivatives correlate substituent electronic parameters (Hammett σ values) with inhibitory activity .

What are the challenges in synthesizing fluorinated analogs of this compound, and how can they be mitigated?

Advanced Research Focus
Fluorination introduces regioselectivity challenges. One-step nucleophilic fluorination using KF or CsF in DMF at elevated temperatures (80–100°C) is preferred for aryl fluoride synthesis . For meta-fluorination, directing groups (e.g., boronic esters) enhance positional control . 19^{19}F NMR (282 MHz) monitors reaction progress, with chemical shifts between -110 to -120 ppm typical for aromatic fluorides .

How do solvent effects influence the photophysical properties of this compound?

Advanced Research Focus
Solvent polarity stabilizes ICT states, red-shifting fluorescence emission. In non-polar solvents (e.g., hexane), the locally excited (LE) state dominates, emitting at shorter wavelengths (~350 nm). Time-resolved fluorescence spectroscopy quantifies lifetime differences between LE and ICT states (e.g., 1–5 ns vs. 10–20 ns in acetonitrile) . Researchers should use Kamlet-Taft parameters to correlate solvent polarity/polarizability with Stokes shifts .

What precautions are necessary when handling benzonitrile derivatives in air-sensitive reactions?

Basic Research Focus
Anhydrous conditions (e.g., Schlenk line, argon glovebox) prevent hydrolysis of nitrile groups. Storage under inert gas (N₂ or Ar) at -20°C minimizes degradation. Safety protocols include using nitrile-compatible gloves (e.g., Butyl rubber) and fume hoods to avoid exposure to volatile byproducts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.